molecular formula C10H7ClO B1580519 1-Chloro-2-naphthol CAS No. 633-99-8

1-Chloro-2-naphthol

Cat. No.: B1580519
CAS No.: 633-99-8
M. Wt: 178.61 g/mol
InChI Key: RMSOEGBYNWXXBG-UHFFFAOYSA-N
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Description

1-Chloro-2-naphthol is an organic compound with the molecular formula C10H7ClO. It is a derivative of naphthol, where a chlorine atom is substituted at the first position of the naphthalene ring, and a hydroxyl group is present at the second position. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Scientific Research Applications

1-Chloro-2-naphthol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its reactivity makes it a valuable starting material for various organic transformations.

    Biology: In biological research, it is used as a chromogenic substrate for the detection of peroxidase activity in immunoblotting and immunohistochemical applications. The distinct blue to blue-purple precipitate formed during these reactions is useful for visualizing protein bands.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

1-Chloro-2-naphthol is harmful if swallowed or inhaled . It causes skin irritation and serious eye damage . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life .

Mechanism of Action

Target of Action

1-Chloro-2-naphthol primarily targets the Nuclear receptor coactivator 1 and Estrogen receptor beta in humans . These targets play a crucial role in various cellular processes, including gene expression and hormone response.

Mode of Action

It’s suggested that the mechanism of action of naphthoquinones, a class of compounds to which this compound belongs, could be due to their properties as oxidizing or dehydrogenation agents, similar to hydrogen peroxide and superoxide radicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and action. It’s soluble in methanol , which could potentially influence its distribution and action in the body.

Preparation Methods

1-Chloro-2-naphthol can be synthesized through several methods. One common synthetic route involves the chlorination of 2-naphthol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position.

Industrial production methods often involve large-scale chlorination processes where 2-naphthol is treated with chlorine gas under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-naphthol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into 1-amino-2-naphthol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.

    Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Comparison with Similar Compounds

1-Chloro-2-naphthol can be compared with other similar compounds such as:

    2-Naphthol: Unlike this compound, 2-naphthol does not have a chlorine substituent. It is more reactive and is used in the synthesis of various heterocyclic compounds.

    1-Naphthol: This compound has a hydroxyl group at the first position of the naphthalene ring. It is less reactive compared to this compound and is used in different chemical applications.

    4-Chloro-1-naphthol: This isomer has the chlorine atom at the fourth position and the hydroxyl group at the first position. It is also used as a chromogenic substrate in biological assays.

The uniqueness of this compound lies in its specific reactivity due to the presence of both chlorine and hydroxyl groups, making it a versatile compound for various applications.

Properties

IUPAC Name

1-chloronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7ClO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSOEGBYNWXXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50212691
Record name 1-Chloro-2-naphthol
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Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

633-99-8
Record name 1-Chloro-2-naphthalenol
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Record name 1-Chloro-2-naphthol
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Record name 1-Chloro-2-naphthol
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Record name 1-Chloro-2-naphthol
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Record name 1-chloro-2-naphthol
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Synthesis routes and methods

Procedure details

To a cooled (0-5° C.) solution of N-chlorosuccinimide (1.4 g, 10.4 mmol) in 100 mL of CH2Cl2, ZrCl4 (0.122 g, 5% mol) was added followed by 1.5 g (10.4 mmol) of naphthalen-2-ol. The mixture was stirred for 18 h at room temperature until the complete disappearance of the starting material as judged by TLC and GC analysis. The mixture was quenched with saturated NH4Cl aqueous solution (30 mL) and transferred to a separatory funnel. The two phases were separated and the organic one was washed with water (3×10 mL), dried over Na2SO4 and evaporated under vacuum to give yellow oil. The crude was purified by flash cromatography (petroleum ether/ethyl acetate 85:15) to afford 1-chloronaphtalen-2-ol (1.4 gr, 78% yield), as white solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.122 g
Type
catalyst
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different photochemical reactions 1-chloro-2-naphthol can undergo?

A: this compound exhibits interesting photochemical behavior. Research suggests that it can undergo a chain photosubstitution reaction where the chlorine atom is replaced by a sulfo group. [] Interestingly, the initiation mechanism for this reaction depends on the halogen substituent. While this compound undergoes electron transfer between its triplet and unexcited states to initiate the reaction, its analog, 1-bromo-2-naphthol, follows a homolytic photodissociation pathway involving the carbon-bromine bond. [] This difference highlights the influence of even subtle structural changes on the photochemical reactivity of these compounds.

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